molecular formula C10H10N2O2 B12005379 5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one

5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12005379
M. Wt: 190.20 g/mol
InChI Key: AUFZYBBRQMNJJS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal or the oxidation of 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids . Another approach includes the reaction of intermediates like 3-keto-cyclohex-1-enol potassium with bromoethyl acetoacetate under basic conditions, followed by acidification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5,6,7,8-tetrahydro-3H-[1]benzofuro[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H10N2O2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13)

InChI Key

AUFZYBBRQMNJJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)N=CNC3=O

Origin of Product

United States

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